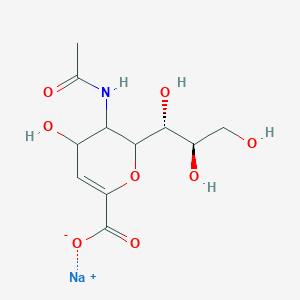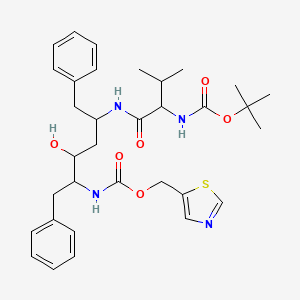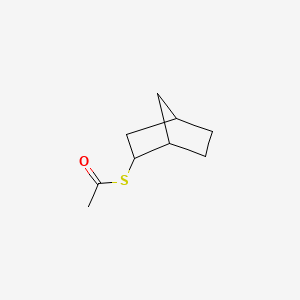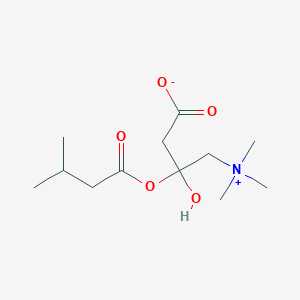
Saxagliptin O-β-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saxagliptin O-β-D-glucuronide (SGLG) is an orally administered dipeptidyl-peptidase-4 (DPP-4) inhibitor that is used to treat type 2 diabetes. SGLG is the active metabolite of saxagliptin, a drug commonly prescribed to treat type 2 diabetes. SGLG works by blocking the activity of DPP-4, an enzyme that breaks down the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking the activity of DPP-4, SGLG increases the levels of GLP-1 and GIP, which in turn helps to control blood glucose levels in people with type 2 diabetes.
Wirkmechanismus
The mechanism of action of Saxagliptin O-β-D-glucuronide is based on the inhibition of DPP-4, an enzyme that breaks down the incretin hormones, GLP-1 and GIP. By blocking the activity of DPP-4, Saxagliptin O-β-D-glucuronide increases the levels of GLP-1 and GIP, which in turn helps to control blood glucose levels in people with type 2 diabetes. In addition, Saxagliptin O-β-D-glucuronide has been shown to increase the production of insulin and reduce the production of glucagon, two hormones that help to regulate blood glucose levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of Saxagliptin O-β-D-glucuronide are primarily related to its ability to increase the levels of GLP-1 and GIP in the body. By increasing the levels of these hormones, Saxagliptin O-β-D-glucuronide helps to control blood glucose levels in people with type 2 diabetes. In addition, Saxagliptin O-β-D-glucuronide has been shown to increase the production of insulin and reduce the production of glucagon, two hormones that help to regulate blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Saxagliptin O-β-D-glucuronide in laboratory experiments include its ability to increase the levels of GLP-1 and GIP in the body, which can be used to study the effects of these hormones on various metabolic processes. In addition, Saxagliptin O-β-D-glucuronide is relatively easy to synthesize, which makes it an ideal choice for laboratory experiments. However, there are some limitations to using Saxagliptin O-β-D-glucuronide in laboratory experiments. For example, Saxagliptin O-β-D-glucuronide is not as stable as other compounds, which can make it difficult to store and use in experiments. In addition, Saxagliptin O-β-D-glucuronide is not as widely available as some other compounds, which can make it difficult to obtain for laboratory experiments.
Zukünftige Richtungen
The potential future directions for Saxagliptin O-β-D-glucuronide research include studying its effects on other metabolic processes, such as lipid metabolism, and its potential to reduce the risk of cardiovascular disease in people with type 2 diabetes. In addition, further research could be conducted to explore the potential of Saxagliptin O-β-D-glucuronide to reduce the risk of hypoglycemia and its potential to improve insulin sensitivity. Finally, further research could be conducted to explore the potential of Saxagliptin O-β-D-glucuronide to be used as an adjunct therapy in combination with other drugs to treat type 2 diabetes.
Synthesemethoden
Saxagliptin O-β-D-glucuronide is synthesized from saxagliptin, a drug commonly prescribed to treat type 2 diabetes. The synthesis of Saxagliptin O-β-D-glucuronide involves the hydrolysis of the carboxyl group of the drug followed by glucuronidation. The hydrolysis is carried out using aqueous acid, while the glucuronidation is carried out using a glucuronic acid ester. The resulting Saxagliptin O-β-D-glucuronide can then be isolated and purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Saxagliptin O-β-D-glucuronide has been studied extensively in scientific research, particularly in the field of diabetes. Saxagliptin O-β-D-glucuronide has been shown to be effective in reducing blood glucose levels in people with type 2 diabetes. It has also been studied for its potential to improve insulin sensitivity and reduce risk factors for cardiovascular disease in people with type 2 diabetes. In addition, Saxagliptin O-β-D-glucuronide has been studied for its potential to reduce the risk of hypoglycemia, a condition characterized by abnormally low blood glucose levels.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Saxagliptin O-β-D-glucuronide involves the glucuronidation of Saxagliptin using a glucuronidation agent.", "Starting Materials": [ "Saxagliptin", "Glucuronidation agent (e.g. UDP-glucuronic acid)" ], "Reaction": [ "Saxagliptin is dissolved in a suitable solvent (e.g. methanol, acetonitrile)", "The glucuronidation agent is added to the solution", "The reaction mixture is heated and stirred for a specific time period (e.g. 24 hours) at a specific temperature (e.g. 50°C)", "The reaction is quenched using a suitable quenching agent (e.g. acetic acid)", "The product is isolated and purified using standard techniques (e.g. column chromatography, recrystallization)" ] } | |
CAS-Nummer |
1155849-58-3 |
Produktname |
Saxagliptin O-β-D-glucuronide |
Molekularformel |
C₂₄H₃₃N₃O₈ |
Molekulargewicht |
491.53 |
Synonyme |
(2S,3S,5R,6S)-6-(((1R,3S,5R,7S)-3-((S)-1-Amino-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl)adamantan-1-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[4-[3-Methoxycarbonyl-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)-2H-isoquinolin-2-ium-2-yl]phenyl]azanium;chloride](/img/structure/B1141876.png)

![(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol](/img/structure/B1141885.png)